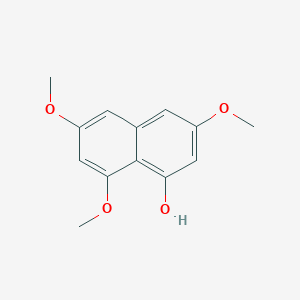

3,6,8-Trimethoxynaphthalen-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6,8-trimethoxynaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-15-9-4-8-5-10(16-2)7-12(17-3)13(8)11(14)6-9/h4-7,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSPSCJHXZQRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=C(C=C2OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Substituted Naphthalene Chemistry

The naphthalene (B1677914) system, composed of two fused benzene (B151609) rings, is a fundamental structure in aromatic chemistry. molaid.com Unlike benzene, the carbon-carbon bonds in naphthalene are not of equal length, and its hydrogen atoms are classified into two distinct sets: α-hydrogens (at positions 1, 4, 5, and 8) and β-hydrogens (at positions 2, 3, 6, and 7). nih.gov This structural nuance leads to the possibility of two different isomers for monosubstituted naphthalenes. nih.gov

Substituted naphthalenes are derivatives where one or more hydrogen atoms on the naphthalene core have been replaced by other functional groups. 3,6,8-Trimethoxynaphthalen-1-ol is a polysubstituted naphthalene, featuring three methoxy (B1213986) groups (-OCH₃) and one hydroxyl group (-OH) at specific positions on the aromatic framework. The chemistry of substituted naphthalenes is rich and varied, largely because the naphthalene ring is more reactive than benzene in electrophilic substitution reactions. nih.govnih.gov This heightened reactivity is due to the lower stabilization energy loss in the reaction intermediate. nih.gov Electrophilic attack typically favors the α-position (position 1) because the resulting carbocation intermediate is better stabilized by resonance, with more structures that preserve a full aromatic ring. nih.govnih.gov

The synthesis of such substituted naphthalenes is a significant focus in organic chemistry, driven by their presence in the core structure of numerous pharmaceuticals and other functional materials. Researchers have developed a variety of methods to construct these complex molecules, often employing transition metal catalysts or leveraging the inherent reactivity of the naphthalene system.

Interactive Table 1: Selected Synthetic Methodologies for Substituted Naphthalenes

| Method | Description | Key Features | Reference |

| Metal-Catalyzed Reactions | Utilizes transition metals like palladium to catalyze the formation of the naphthalene ring system from simpler precursors, such as aryl halides and alkynes. | Can create highly substituted naphthalenes in a single pot. The choice of metal and ligands can influence yield and regioselectivity. | |

| Electrophilic Cyclization | Involves the cyclization of arene-containing propargylic alcohols or similar structures, initiated by an electrophile (e.g., I₂, Br₂). This method forms the second ring of the naphthalene system. | Proceeds under mild conditions and can accommodate a variety of functional groups, allowing for the regioselective synthesis of polysubstituted naphthalenes and naphthols. | |

| Friedel-Crafts Acylation | An electrophilic aromatic substitution where an acyl group is introduced onto the naphthalene ring. The position of substitution can sometimes be controlled by the choice of solvent. | A classic method for functionalizing aromatic rings. In naphthalene, it often leads to a mixture of isomers, with the 1-isomer being the major product in solvents like carbon disulfide. | nih.gov |

| Sulfonation | The introduction of a sulfonic acid group (-SO₃H). This reaction is notable for its temperature-dependent regioselectivity. | At lower temperatures (e.g., 25°C), the kinetic product (naphthalene-1-sulfonic acid) is favored. At higher temperatures (e.g., 160°C), the thermodynamic product (naphthalene-2-sulfonic acid) predominates. | nih.gov |

Significance in Natural Product and Synthetic Organic Chemistry

3,6,8-Trimethoxynaphthalen-1-ol holds particular significance as a naturally occurring molecule and a key biosynthetic intermediate. Its importance is not derived from direct application but from its role in the complex enzymatic pathway that produces other biologically active compounds in microorganisms.

The compound has been identified as an intermediate in the biosynthesis of 1-(α-L-(2-O-methyl)-6-deoxymannopyranosyloxy)-3,6,8-trimethoxynaphthalene (also known as IBR-3) in the bacterium Nocardia sp. CS682. The core structure of this molecule originates from a polyketide pathway, a common route for generating structural diversity in microbial natural products. Understanding the formation of intermediates like this compound is crucial for chemists who wish to harness these biosynthetic pathways or to design laboratory syntheses of the final, often more complex, natural products.

Interactive Table 2: Chemical Profile of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₃H₁₄O₄ | molaid.com |

| Molecular Weight | 234.25 g/mol | molaid.com |

| Classification | Substituted Naphthalene (B1677914), Natural Product Intermediate | |

| Known Natural Source | Nocardia sp. CS682 (as a biosynthetic intermediate) |

Overview of Current Academic Research Directions for 3,6,8 Trimethoxynaphthalen 1 Ol

De Novo Chemical Synthesis Approaches for Naphthalene Core Structures

The creation of the naphthalene skeleton from non-cyclic precursors, known as de novo synthesis, provides a versatile platform for introducing a variety of substituents with high degrees of control.

Multi-Step Synthetic Sequences from Precursor Compounds

The synthesis of substituted naphthalenes often commences with readily available aromatic aldehydes. For instance, 3,4,5-trimethoxybenzaldehyde (B134019) serves as a key starting material. wikipedia.org This compound can be prepared on an industrial scale from p-cresol (B1678582) through a sequence of bromination and nucleophilic substitution with sodium methoxide, followed by oxidation of the methyl group. wikipedia.org On a laboratory scale, it can be synthesized from vanillin (B372448) or via the Rosenmund reduction of Eudesmic acid's acyl chloride. wikipedia.orgorgsyn.org Another approach involves the methylation of syringaldehyde (B56468) with dimethyl sulfate. google.com

A common strategy involves the condensation of these aldehydes with succinic esters, leading to the formation of a new carbon-carbon bond and setting the stage for subsequent cyclization to form the naphthalene ring. unacademy.comresearchgate.net

Key Ring-Forming Reactions (e.g., Stobbe Condensation/Cyclization)

The Stobbe condensation is a powerful tool for the synthesis of naphthalenes. unacademy.comresearchgate.netwikipedia.org This reaction involves the condensation of a dialkyl succinate (B1194679) with an aldehyde or ketone in the presence of a base, such as sodium ethoxide or potassium t-butoxide, to yield an α,β-unsaturated half ester. unacademy.comjuniperpublishers.com The mechanism proceeds through the formation of a lactone intermediate, which then undergoes ring opening. wikipedia.orgjuniperpublishers.com

For example, the condensation of an aryl aldehyde with a succinic ester like dimethyl succinate can be the initial step. researchgate.netacs.org The resulting product can then be subjected to cyclization conditions, often using strong acids like sulfuric acid or polyphosphoric acid, to form the tetralone ring system, a precursor to the fully aromatic naphthalene. juniperpublishers.com The choice of base and reaction conditions can be crucial, with potassium t-butoxide or sodium hydride sometimes providing better yields than sodium ethoxide, especially with ketones. researchgate.net

The versatility of the Stobbe condensation allows for the synthesis of a wide array of substituted naphthalenes by varying the starting aldehyde and the succinic ester. researchgate.netacs.org

Table 1: Key Aspects of the Stobbe Condensation

| Feature | Description |

| Reactants | Aldehyde or ketone and a dialkyl succinate (e.g., diethyl succinate, dimethyl succinate). wikipedia.orgjuniperpublishers.com |

| Base | Strong base such as sodium ethoxide, potassium t-butoxide, or sodium hydride. unacademy.comjuniperpublishers.com |

| Intermediate | A lactone intermediate is formed which then undergoes ring cleavage. wikipedia.orgjuniperpublishers.com |

| Product | An alkylidene succinic acid or a salt of the half-ester. unacademy.comwikipedia.org |

| Applications | Widely used for the synthesis of substituted tetralones and tetrahydronaphthalenes. researchgate.netjuniperpublishers.com |

Regioselective Functionalization and Oxidation Strategies

Achieving specific substitution patterns on the naphthalene ring is critical for synthesizing target molecules like this compound. Regioselective functionalization allows for the introduction of functional groups at desired positions. nih.govresearchgate.net

Directed C-H activation has emerged as a powerful strategy. nih.govresearchgate.net By using a directing group attached to the naphthalene core, it is possible to selectively activate and functionalize a specific C-H bond. nih.govthieme-connect.com For example, a carbonyl group can direct palladium-catalyzed arylation to the C8 position. thieme-connect.com The choice of catalyst and directing group is paramount in controlling the regioselectivity, overriding the inherent reactivity of the naphthalene system. researchgate.netacs.org

Oxidation strategies are also employed to introduce hydroxyl groups or other oxygen-containing functionalities. These reactions must be carefully controlled to achieve the desired regiochemistry and avoid over-oxidation.

Application of Orthogonal Protecting Group Chemistry

In the multi-step synthesis of complex molecules, it is often necessary to protect certain functional groups while others react. Orthogonal protecting groups are essential for this purpose, as they can be removed under specific conditions without affecting other protecting groups. sigmaaldrich.comub.edu

For example, in peptide synthesis, which shares principles with complex natural product synthesis, groups like Boc, Fmoc, and Alloc are used to protect amino functionalities and are removed under different conditions (acidic, basic, and palladium-catalyzed, respectively). ub.edu Similarly, in the synthesis of polyketides containing naphthalene moieties, protecting groups for hydroxyl and carboxyl functions must be carefully chosen. mdpi.com For instance, a photolabile protecting group could be used for one hydroxyl group, while an acid-labile group protects another, allowing for their selective deprotection at different stages of the synthesis. mdpi.com This strategy provides the flexibility needed to construct complex, highly functionalized molecules.

Total Synthesis Strategies for Complex Polyketide Natural Products Containing Naphthalene Moieties

Many biologically active natural products are polyketides, which are synthesized in nature by polyketide synthases (PKSs). nih.govnih.gov The total synthesis of these complex molecules in the laboratory often draws inspiration from their biosynthesis. nih.govrsc.org

Exploration of Biomimetic Condensation Chemistry

Biomimetic synthesis aims to mimic the synthetic strategies employed by nature. engineering.org.cnnih.govacs.orgnih.govwikipedia.org In the context of polyketides, this often involves mimicking the condensation reactions that build the carbon skeleton from simple precursor units like malonyl-CoA. nih.gov

For instance, the biosynthesis of 1,3,6,8-tetrahydroxynaphthalene (THN), a key intermediate for many naphthalenic compounds, is catalyzed by a type III PKS called THN synthase. nih.gov This enzyme catalyzes the condensation of five molecules of malonyl-CoA to form the THN core. nih.gov Laboratory syntheses can mimic this process by using biomimetic cyclization reactions, such as intramolecular aldol-type condensations or Diels-Alder reactions, to construct the polycyclic system from a linear polyketide-like precursor. acs.org These strategies, inspired by biosynthesis, can lead to highly efficient and elegant total syntheses of complex natural products. nih.govnih.gov

Intermediate Naphthalene Construction in Complex Molecular Architectures

The utility of this compound as a precursor is highlighted in its application to the synthesis of bioactive compounds. Its structural framework is evident in aphin-derived quinones such as Quinone A, Quinone A', and Deoxyquinone A, as well as the naturally occurring 7-methoxyeleutherin. murdoch.edu.au The synthesis of these complex molecules often relies on the initial construction of the polysubstituted naphthalene core, which is then further elaborated.

The improved synthesis commences with a Birch reduction of resorcinol (B1680541) dimethyl ether to produce a conjugated diene. journals.co.za This is followed by a Diels-Alder reaction between the diene and benzoquinone in boiling benzene (B151609), affording the adduct in a 75% yield. journals.co.za The subsequent step involves enolization and methylation of this adduct. murdoch.edu.aujournals.co.za Specifically, the adduct is treated with dimethyl sulphate and anhydrous potassium carbonate in anhydrous acetone (B3395972) under reflux. murdoch.edu.au The final step is a brief pyrolysis of the resulting naphthol derivative in an inert atmosphere, which proceeds via a retro-Diels-Alder reaction to furnish the desired this compound in good yield. journals.co.zamurdoch.edu.au

The strategic importance of this naphthalene derivative extends to the synthesis of other complex structures. For instance, various oxygenated naphthalenes, including derivatives of 1-naphthol (B170400), are key starting materials for the synthesis of naphtho[2,3-c]pyran-5,10-quinones. murdoch.edu.au These syntheses often involve acylation reactions, for example, using trifluoroacetic anhydride, followed by oxidation and further cyclization steps. murdoch.edu.au

Table 1: Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Yield | Reference |

| 1 | Birch Reduction | Resorcinol dimethyl ether | Nearly quantitative | journals.co.za |

| 2 | Diels-Alder Reaction | Benzoquinone, boiling benzene | 75% | journals.co.za |

| 3 | Methylation | Dimethyl sulphate, K₂CO₃, acetone, reflux | - | murdoch.edu.au |

| 4 | Pyrolysis | Inert atmosphere | Good | journals.co.zamurdoch.edu.au |

| Overall | 29% | journals.co.zamurdoch.edu.au |

Emerging Synthetic Techniques Applicable to Substituted Naphthols

The development of novel synthetic methods continues to provide more efficient and versatile routes to substituted naphthols, including those analogous to this compound. These emerging techniques offer advantages in terms of reaction conditions, regioselectivity, and functional group tolerance.

One promising area is the use of electrophilic cyclization of alkynes . A variety of substituted naphthalenes and 2-naphthols can be prepared regioselectively under mild conditions through the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This method accommodates a range of functional groups and has been successfully applied to the synthesis of multisubstituted 2-iodonaphthalenes and 3-halo-2-naphthols. nih.gov

Transition-metal-catalyzed C-H activation has also emerged as a powerful strategy for constructing aromatic skeletons. researchgate.net This approach allows for the direct functionalization of C-H bonds, offering a more atom-economical route to polysubstituted naphthols.

Furthermore, photochemical reactions are providing new avenues for naphthalene synthesis. The Photo-Dehydro-Diels-Alder (PDDA) reaction of bis-ynones has been employed to synthesize various 1,6- and 1,8-naphthalenophanes. nih.gov This method is notable as the naphthalene core is formed during the cyclization step itself. nih.gov Visible-light-mediated [3+2] cycloaddition reactions have also been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones, demonstrating the potential of environmentally friendly photochemical methods. nih.gov

Multicomponent reactions , such as the Mannich-type reaction, are another area of active research for the synthesis of substituted naphthols. mdpi.com These reactions allow for the construction of complex molecules in a single step from multiple starting materials. The use of novel and reusable catalysts, such as adipic acid and chitosan-SO₃H, under solvent-free conditions, has made these methods more efficient and environmentally benign. mdpi.com

Table 2: Overview of Emerging Synthetic Techniques for Substituted Naphthols

| Technique | Description | Key Features | Example Application | Reference |

| Electrophilic Cyclization of Alkynes | 6-endo-dig cyclization of arene-containing propargylic alcohols. | Mild conditions, good regioselectivity, functional group tolerance. | Synthesis of multisubstituted 2-iodonaphthalenes. | nih.gov |

| Photo-Dehydro-Diels-Alder (PDDA) | Photochemical cyclization of bis-ynones to form the naphthalene core. | Forms naphthalene ring during cyclization, useful for naphthalenophanes. | Synthesis of 1,6- and 1,8-naphthalenophanes. | nih.gov |

| Visible-Light-Mediated [3+2] Cycloaddition | Photochemical reaction for the synthesis of fused furanonaphthoquinones. | Environmentally friendly, good yields, excellent regioselectivity. | Synthesis of naphtho[2,3-b]furan-4,9-diones. | nih.gov |

| Catalytic Mannich-Type Reactions | Three-component condensation to form amidoalkyl naphthols. | High yields, often solvent-free, use of reusable catalysts. | Synthesis of amidoalkyl naphthols using catalysts like adipic acid. | mdpi.com |

Polyketide Synthase (PKS) Mediated Biosynthesis of Naphthalene Scaffolds

The foundational structure of many aromatic natural products, including naphthalenes, is constructed by polyketide synthases (PKSs). These enzymes orchestrate a series of condensation reactions to assemble complex carbon skeletons from simple acyl-CoA precursors.

Characterization of Type III PKS (e.g., ThnA) in 1,3,6,8-Tetrahydroxynaphthalene (THN) Formation

A key enzyme in the biosynthesis of the naphthalene core is 1,3,6,8-tetrahydroxynaphthalene synthase (THNS), a Type III polyketide synthase. koreascience.krnih.govjmb.or.kr A well-characterized example is ThnA, a putative Type III PKS identified from Nocardia sp. CS682. nih.govjmb.or.kr This enzyme is crucial for producing the intermediate 1,3,6,8-tetrahydroxynaphthalene (THN), which serves as the precursor for a variety of downstream products, including the UV-protective compound 1-(α-L-(2-O-methyl)-6-deoxymannopyranosyloxy)-3,6,8-trimethoxynaphthalene (IBR-3). koreascience.krnih.gov

Type III PKSs, including ThnA, are typically homodimeric proteins, with each monomer weighing between 40 and 47 kDa. jmb.or.kr Sequence analysis of ThnA from Nocardia sp. CS682 revealed that the gene encodes a protein of 374 amino acids. nih.govjmb.or.kr Alignment with other known polyketide synthases has identified highly conserved active site residues crucial for catalysis, namely Cys138, Phe188, His270, and Asn303. koreascience.krjmb.or.kr The function of ThnA as a THN synthase was confirmed through heterologous expression in Streptomyces lividans TK24, where the production of THN was observed. koreascience.kr This THN can spontaneously oxidize to form the red-colored compound flaviolin (B1202607), a reaction often used as a reporter for THNS activity. nih.govpnas.org

Malonyl-CoA Utilization and Iterative Polyketide Chain Elongation Mechanisms

The biosynthesis of the THN scaffold by Type III PKSs is a classic example of iterative chain elongation using malonyl-CoA as the fundamental building block. nih.gov The enzymatic process begins with the priming of the synthase, followed by successive decarboxylative condensations. nih.gov

In the case of THN synthesis, enzymes like ThnA and the homologous RppA from Streptomyces griseus utilize five molecules of malonyl-CoA. nih.govjmb.or.krpnas.org One molecule of malonyl-CoA effectively serves as the starter unit after decarboxylation, and the subsequent four molecules act as extender units. nih.govnih.gov The general mechanism for Type III PKSs involves:

Starter Selection: The enzyme selects an initial acyl-CoA molecule. For THNS, this is typically initiated by the decarboxylation of a malonyl-CoA unit to an acetyl-CoA bound to the enzyme.

Chain Elongation: The enzyme catalyzes repetitive Claisen condensations. In each cycle, a malonyl-CoA extender unit is decarboxylated to form a reactive enolate, which then attacks the growing polyketide chain tethered to the enzyme's active site cysteine. youtube.com This process repeats, adding two carbons to the chain in each iteration until a linear poly-β-keto intermediate is formed. nih.gov

Cyclization: Once the correct chain length is achieved (a pentaketide (B10854585) in the case of THN), the enzyme directs the folding of the linear intermediate and catalyzes an intramolecular cyclization reaction to form the aromatic naphthalene ring system. nih.gov

Enzymatic Reaction Schemes and Catalytic Cycles of THNS

The reaction scheme proceeds as follows:

A starter acetyl-thioester (derived from the first malonyl-CoA) is loaded onto the catalytic cysteine residue in the active site. koreascience.kr

Four successive rounds of decarboxylative condensation with malonyl-CoA extend the polyketide chain, forming a linear pentaketide thioester intermediate. nih.gov

This linear intermediate is then folded into a specific conformation within the active site, which facilitates intramolecular C6-C1 Claisen condensation and subsequent aldol (B89426) condensations to form the bicyclic aromatic ring structure of THN. nih.gov

The final product, 1,3,6,8-tetrahydroxynaphthalene, is then released from the enzyme. nih.govresearchgate.net

The enzyme's active site architecture is paramount in controlling the number of elongation steps and dictating the specific regiospecificity of the cyclization reactions, distinguishing it from other Type III PKSs that might produce different aromatic products like chalcones or stilbenes. nih.gov

Post-Polyketide Modification by Methyltransferases and Glycosyltransferases

Following the synthesis of the core naphthalene scaffold by PKS, a diverse array of chemical structures is generated through the action of tailoring enzymes. Among the most significant of these are O-methyltransferases (OMTs), which introduce methyl groups at specific hydroxyl positions, profoundly altering the biological activity and chemical properties of the molecule. nih.govacs.org

Functional Characterization of Regiospecific O-Methyltransferases (e.g., ThnM1, ThnM2, ThnM3)

Genomic analysis of the biosynthetic gene cluster in Nocardia sp. CS682 identified three putative O-methyltransferases—ThnM1, ThnM2, and ThnM3—located alongside the ThnA gene, suggesting their involvement in the sequential modification of the THN scaffold. nih.govjmb.or.kr

Functional characterization of these enzymes demonstrates their regiospecificity. For example, the O-methyltransferase NcsB1, involved in the biosynthesis of the enediyne antibiotic neocarzinostatin, specifically methylates the 7-hydroxy group of its native substrate, 2,7-dihydroxy-5-methyl-1-naphthoic acid. nih.gov This highlights the ability of these enzymes to distinguish between multiple hydroxyl groups on a single aromatic ring. nih.gov

A study on ThnM3 from Nocardia sp. CS682 functionally characterized it as a naphthalene-O-methyltransferase. nih.gov When tested against various substrates, ThnM3 showed the highest activity with 1,8-dihydroxynaphthalene, producing both 8-methoxynaphthalene-1-ol (B3131861) and 1,8-dimethoxynaphthalene, confirming its role in the regioselective modification of dihydroxynaphthalenes. nih.gov

The table below summarizes kinetic data for a characterized THNS enzyme and the substrate specificity of a related O-methyltransferase.

| Enzyme | Source Organism | Substrate | Product(s) | Km (µM) | kcat (min-1) |

| THNS (SCO1206) | Streptomyces coelicolor A3(2) | Malonyl-CoA | 1,3,6,8-Tetrahydroxynaphthalene | 3.58 ± 0.85 | 0.48 ± 0.03 |

| ThnM3 | Nocardia sp. CS682 | 1,8-Dihydroxynaphthalene | 8-Methoxynaphthalene-1-ol, 1,8-Dimethoxynaphthalene | N/A | N/A |

Enzymatic Methylation Mechanisms and Substrate Promiscuity

O-methyltransferases catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a hydroxyl group on the substrate. nih.govnih.gov The mechanism involves the binding of both SAM and the hydroxylated naphthalene substrate within the enzyme's active site. The nucleophilic hydroxyl group of the substrate attacks the electrophilic methyl group of SAM, resulting in the formation of a methylated product and S-adenosyl-L-homocysteine. researchgate.net

While often highly regiospecific, many OMTs exhibit a degree of substrate promiscuity, meaning they can accept and methylate a range of structurally related compounds. acs.orgnih.gov For instance, NcsB1 can methylate various dihydroxynaphthoic acids, although it shows a preference for its native substrate. nih.gov This promiscuity is a valuable trait for biosynthetic engineering, as it allows for the generation of novel, "unnatural" natural products. acs.org

The regioselectivity of these enzymes is determined by the specific architecture of their active site, which orients the substrate in a precise manner relative to the bound SAM cofactor. acs.org Structure-guided engineering of the active site cavity has been shown to successfully reprogram the regioselectivity of OMTs, demonstrating that the interplay between substrate plasticity and enzyme structure can be rationally manipulated to produce desired methylated isomers. acs.orgnih.gov This capability opens avenues for creating diverse libraries of compounds like this compound and its analogs.

Role of Glycosyltransferases in Conjugate Formation

Glycosyltransferases are pivotal enzymes in the biosynthesis of many natural products, catalyzing the transfer of a sugar moiety from an activated donor sugar onto an acceptor molecule. In the context of naphthalene derivatives, glycosylation significantly impacts their chemical properties, such as solubility and stability, and can be a crucial step in the formation of the final bioactive compound.

In the biosynthetic pathway of 1-(α-L-(2-O-methyl)-6-deoxymannopyranosyloxy)-3,6,8-trimethoxynaphthalene (IBR-3), a compound closely related to this compound, a glycosyltransferase is involved in the post-modification of the 1,3,6,8-tetrahydroxynaphthalene (THN) core. nih.gov This enzymatic step is essential for the attachment of the deoxy-mannopyranosyl group to the naphthalenoid scaffold. While the specific glycosyltransferase within the IBR-3 biosynthetic gene cluster has been identified, detailed characterization of its substrate specificity and catalytic mechanism remains an area of ongoing research. nih.gov The action of this glycosyltransferase is a prime example of how enzymatic conjugation can lead to the structural diversification of polyketide-derived natural products.

Genetic and Molecular Biology of Biosynthetic Gene Clusters

The biosynthesis of complex natural products like this compound is orchestrated by a series of genes typically clustered together on the chromosome of the producing organism. These biosynthetic gene clusters (BGCs) represent a functional unit, encoding all the necessary enzymes for the step-by-step assembly of the final molecule.

Genomic Analysis and Identification of Biosynthetic Gene Clusters (BGCs)

Genomic analysis of the actinobacterium Nocardia sp. CS682, a known producer of the UV-protective molecule IBR-3, has led to the identification of the BGC responsible for its synthesis. nih.govnih.gov This strain was isolated from soil samples in the Republic of Korea. nih.gov The complete genome of Nocardia sp. CS682 was sequenced, revealing a single contig of 8,919,230 base pairs with a GC content of 67.3%. nih.gov

Within this genome, a specific BGC was pinpointed for the production of IBR-3. nih.gov This cluster contains the gene for a type III polyketide synthase (PKS) named ThnA, which is responsible for synthesizing the core 1,3,6,8-tetrahydroxynaphthalene (THN) scaffold from five molecules of malonyl-CoA. nih.gov In addition to the PKS, the BGC also harbors genes for three O-methyltransferases (ThnM1, ThnM2, and ThnM3), which are presumed to be responsible for the subsequent methylation steps that lead to the trimethoxylated naphthalene ring. nih.gov The cluster also includes the gene for the aforementioned glycosyltransferase. nih.gov The identification of this BGC provides a clear genetic basis for the production of IBR-3 and, by extension, its aglycone, this compound.

Heterologous Expression and Production of Biosynthetic Intermediates (e.g., in Streptomyces lividans)

Heterologous expression, the introduction of a gene or a set of genes from one organism into another, is a powerful tool for characterizing the function of biosynthetic enzymes and for producing novel compounds. nih.govnih.gov Streptomyces lividans, a well-characterized actinobacterium, is a commonly used host for the heterologous expression of biosynthetic gene clusters due to its efficient protein secretion mechanisms. nih.gov

To confirm the function of the ThnA enzyme from the IBR-3 BGC, the thnA gene was heterologously expressed in Streptomyces lividans TK24. nih.gov The successful expression of thnA in the recombinant S. lividans strain resulted in the production of a reddish pigment. nih.gov This pigment was identified as flaviolin (2,5,7-trihydroxy-1,4-naphthoquinone), which is the spontaneous auto-oxidation product of 1,3,6,8-tetrahydroxynaphthalene (THN), the direct product of the ThnA enzyme. nih.govresearchgate.net This result unequivocally demonstrates that ThnA is a functional 1,3,6,8-tetrahydroxynaphthalene synthase. This experimental approach provides a clear example of how heterologous expression can be used to elucidate the function of a key biosynthetic enzyme and to produce the core intermediate of a complex natural product.

Sequence and Phylogenetic Analysis of Biosynthetic Enzymes

Sequence and phylogenetic analyses of biosynthetic enzymes provide valuable insights into their evolutionary relationships and functional conservation. The ThnA enzyme, a type III polyketide synthase, belongs to a class of enzymes that are widespread in bacteria, fungi, and plants. researchgate.net These enzymes are homodimeric and utilize a catalytic mechanism involving iterative decarboxylative Claisen condensations to synthesize polyketide scaffolds. researchgate.net

Phylogenetic analysis of bacterial type III PKSs reveals distinct clades that often correlate with the type of polyketide they produce. nih.govresearchgate.net The ThnA from Nocardia sp. CS682, with a gene size of 1125 base pairs encoding a protein of 374 amino acids, shows sequence similarity to other known 1,3,6,8-tetrahydroxynaphthalene synthases. nih.gov These analyses help to classify newly discovered PKS enzymes and to predict their function based on their position within the phylogenetic tree. researchgate.net The study of the evolutionary history of these enzymes, including potential horizontal gene transfer events, is crucial for understanding the diversity of natural products and for guiding future efforts in the discovery and bioengineering of novel compounds. researchgate.netoup.com

Derivatives and Analogs of 3,6,8 Trimethoxynaphthalen 1 Ol: Synthesis and Structural Elucidation

Rational Design Principles for Structural Diversification

The modification of the 3,6,8-trimethoxynaphthalen-1-ol structure is guided by rational design principles aimed at creating new molecular entities with enhanced or novel characteristics. Naphthalene (B1677914) derivatives are significant building blocks in the pharmaceutical, agrochemical, and materials science industries nih.gov. The electron-rich nature and multiple reactive sites of the naphthalenol core allow for a wide range of chemical transformations fardapaper.ir.

A primary driver for structural diversification is the pursuit of new therapeutic agents. By creating hybrid molecules that combine the naphthalene scaffold with other pharmacologically active heterocycles, researchers aim to develop multi-target-directed drugs capable of addressing complex diseases rsc.org. The strategic addition or modification of substituents can influence the molecule's electronic properties, solubility, and steric profile, which in turn can modulate its biological activity. For instance, the introduction of heterocyclic systems is a common strategy to enhance the biological profile of a core structure researchgate.net. The development of polysubstituted naphthalenes through regioselective synthesis is a key area of focus due to the difficulty in controlling substitution patterns with traditional electrophilic aromatic substitution methods nih.gov.

Synthesis of Naphthalene-Fused Heterocyclic Derivatives

Fusing heterocyclic rings to the naphthalene core is a powerful strategy for creating structurally complex and functionally diverse molecules. These methods often leverage the inherent reactivity of the naphthalenol system to construct new ring systems.

Benzimidazole (B57391) derivatives are synthesized by the condensation of an ortho-phenylenediamine with a carbonyl-containing compound, such as an aldehyde or carboxylic acid researchgate.netnih.gov. To generate a benzimidazolylnaphthalene derivative from a naphthalenol precursor, the naphthalene core must first be functionalized to introduce a carbonyl group.

A general and widely used approach is the Phillips-Ladenburg reaction, which involves the condensation of 1,2-diaminobenzene derivatives with carboxylic acids or their equivalents under acidic conditions researchgate.net. For example, a naphthaldehyde derivative can react with o-phenylenediamine (B120857) in the presence of a catalyst to form the benzimidazole ring system directly attached to the naphthalene core researchgate.netnih.gov. Various catalysts, including Lewis acids like lanthanum chloride, can facilitate this one-pot synthesis, often resulting in high yields researchgate.net. The synthesis of (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one, for instance, involves preparing the benzimidazole core first, which is then used in subsequent reactions nih.gov.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. This approach is atom-economical and aligns with the principles of green chemistry fardapaper.irmdpi.com. Naphthol derivatives, such as 2-naphthol (B1666908), are excellent substrates for MCRs, leading to a diverse array of N/O-containing heterocyclic frameworks fardapaper.ir.

These reactions often proceed through a cascade of events, such as an initial Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound, followed by a Michael addition with the naphthol, and subsequent intramolecular cyclization and dehydration semanticscholar.orgrsc.org. A variety of heterocyclic systems, including pyrans, pyrazoles, and pyridines, can be synthesized by carefully choosing the reaction components and catalysts rsc.orgmdpi.com. For example, a three-component reaction of a naphthalenol, an aldehyde, and malononitrile (B47326) can lead to the formation of fused pyran derivatives fardapaper.ir. The use of different catalysts and reaction conditions, including microwave irradiation or ionic liquids, can enhance reaction rates and yields fardapaper.irmdpi.com.

Synthesis of Naphthoquinone and Chalcone (B49325) Derivatives

The naphthalenol core can be transformed into other important chemical classes, such as naphthoquinones and chalcones, through oxidative and condensation reactions, respectively.

Naphthoquinones are a class of compounds derived from the oxidation of the naphthalene ring system. The conversion of a naphthalenol, such as 1-naphthol (B170400), to a naphthoquinone is a key transformation. The oxidation of naphthalene itself often proceeds via a 1-naphthol intermediate, which is then rapidly oxidized further to 1,4-naphthoquinone (B94277) nih.gov.

Several methods exist for this oxidative transformation. Catalytic gas-phase oxidation over a vanadium pentoxide-based catalyst is an industrial method for producing 1,4-naphthoquinone from naphthalene google.com. In a laboratory setting, various oxidizing agents can be employed. High-valent metal-oxo and metal-hydroxo complexes, such as those of manganese, have been shown to effectively oxidize naphthalenes to 1,4-naphthoquinone, often in the presence of an acid nih.govnih.gov. The reaction mechanism can involve a rate-determining electron transfer from the naphthalene ring to the oxidant nih.gov. The synthesis of menaquinones (Vitamin K derivatives) also relies on the oxidation of substituted dihydroxynaphthalene precursors using agents like silver(I) oxide (AgO) nih.gov.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation between an aryl ketone and an aryl aldehyde chemrevlett.comulpgc.es. To prepare a naphthalene-chalcone derivative, one of the aromatic components must be a naphthalene moiety.

The synthesis typically involves reacting a naphthaldehyde with an acetophenone (B1666503) derivative, or conversely, an acetylnaphthalene with a benzaldehyde (B42025) derivative acs.orgajgreenchem.comresearchgate.net. The reaction is commonly carried out in an alcoholic solvent like ethanol (B145695) with a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) ajgreenchem.comresearchgate.netnih.gov. The base deprotonates the α-carbon of the ketone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form the characteristic α,β-unsaturated ketone structure of the chalcone ulpgc.eswpmucdn.com. This method is versatile and allows for the synthesis of a wide array of substituted naphthalene-chalcones by varying the substituents on either the naphthalene or the phenyl ring acs.orgajgreenchem.com.

Methodological Approaches to Structure-Activity Relationship (SAR) Studies for Naphthalene Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For naphthalene derivatives, including analogs of this compound, various methodological approaches are employed to establish these relationships, with the ultimate goal of designing more potent and selective molecules.

The core principle of SAR is that the specific arrangement of atoms and functional groups within a molecule dictates its interaction with biological targets such as enzymes or receptors. Consequently, even minor structural modifications can lead to significant changes in biological effects.

A systematic SAR study typically involves the synthesis of a series of analogs where specific parts of the lead compound, in this case, this compound, are systematically varied. For instance, the nature and position of substituents on the naphthalene ring can be altered, or the functional groups can be modified. These analogs are then subjected to biological assays to determine their activity.

Key Methodological Approaches:

Traditional SAR: This involves a qualitative analysis of how changes in structure affect activity. For example, by comparing the activity of analogs with different substituents (e.g., electron-donating vs. electron-withdrawing groups) at a particular position, researchers can infer the type of interaction that is favorable for activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR represents a more advanced approach that uses mathematical models to quantitatively link the physicochemical properties of a compound to its biological activity. nih.govresearchgate.netnih.gov This involves:

Descriptor Calculation: Quantifying various structural and physicochemical properties of the molecules, such as hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters). nih.gov

Statistical Modeling: Employing statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms to develop equations that predict biological activity based on these descriptors. researchgate.net A reliable QSAR model can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

Computational SAR (In Silico Methods): With the advancement of computational power, in silico methods have become an integral part of SAR studies. These include:

Molecular Modeling: Computer software is used to build and visualize three-dimensional models of the naphthalene derivatives and their potential biological targets. This helps in understanding the binding modes and interactions at a molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. By docking a series of naphthalene analogs into the active site of a target protein, researchers can rank the compounds based on their predicted binding affinity and identify key interactions.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) extend the QSAR concept into three dimensions. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are correlated with biological activity. This provides a more detailed and intuitive understanding of the SAR.

For a hypothetical series of this compound derivatives, an SAR study might investigate how substituting the hydrogen at one of the available positions on the naphthalene ring with various functional groups (as illustrated in Table 1) affects a specific biological activity. The data from such a study would be crucial for developing a QSAR model, which could then guide the design of new analogs with potentially enhanced activity.

Theoretical and Computational Studies on Naphthalene Molecular Systems

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into the molecular structure, properties, and reactivity of chemical compounds. These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of electronic structures and energies of molecules. For a polysubstituted naphthalene (B1677914) derivative like 3,6,8-Trimethoxynaphthalen-1-ol, these calculations can elucidate the influence of methoxy (B1213986) and hydroxyl functional groups on the aromatic system.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly effective for determining the ground-state geometries and electronic properties of organic molecules. In a hypothetical DFT study of this compound, the initial step would involve geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

Once the optimized geometry is obtained, a wealth of electronic structure information can be extracted. This includes the distribution of electron density, which highlights the electron-rich and electron-poor regions of the molecule. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the electrostatic potential on the electron density surface, indicating sites susceptible to electrophilic or nucleophilic attack. For instance, in a related study on 1-methoxynaphthalene, DFT calculations were used to understand its structure and reactivity. nih.gov

Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound

| Property | Hypothetical Value |

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| C1-O Bond Length (hydroxyl) | Value in Å |

| C3-O Bond Length (methoxy) | Value in Å |

| C6-O Bond Length (methoxy) | Value in Å |

| C8-O Bond Length (methoxy) | Value in Å |

| Naphthalene Ring Planarity | Dihedral angles in degrees |

Note: The values in this table are illustrative and would be determined by actual DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of molecules upon interaction with light, such as in absorption or fluorescence, it is necessary to study their excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for this purpose. uci.educhemrxiv.orgrsc.org It allows for the calculation of vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry. These energies are crucial for interpreting UV-visible absorption spectra.

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. By analyzing the molecular orbitals involved in these electronic transitions, one can characterize the nature of the excited states (e.g., π→π* or n→π* transitions). In studies of other substituted naphthalenes, TD-DFT has been successfully used to predict and interpret their electronic spectra. researchgate.net The accuracy of TD-DFT predictions can be influenced by the choice of the exchange-correlation functional, and it is common practice to test several functionals to find the one that best matches experimental data where available. researchgate.net

Table 2: Hypothetical TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S1 | Value | Value | Value | HOMO -> LUMO |

| S2 | Value | Value | Value | HOMO-1 -> LUMO |

| S3 | Value | Value | Value | HOMO -> LUMO+1 |

Note: The values and orbital contributions in this table are for illustrative purposes and would be the result of actual TD-DFT calculations.

Molecular Dynamics and Simulation

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. This is particularly useful for understanding processes that occur in solution, such as conformational changes and intermolecular interactions.

Analysis of Hydrogen Bond Dynamics in Substituted Naphthols

The hydroxyl group of this compound can act as a hydrogen bond donor, while the oxygen atoms of the methoxy and hydroxyl groups can act as hydrogen bond acceptors. In a solvent environment, particularly a protic solvent like water or methanol, this molecule would be expected to form a dynamic network of hydrogen bonds. MD simulations can be employed to study the formation, breaking, and lifetime of these hydrogen bonds. researchgate.netnih.gov

In a typical MD simulation, a model system is constructed consisting of one or more molecules of this compound surrounded by a large number of solvent molecules. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to simulate the movement of each atom over time. By analyzing the simulation trajectory, one can determine the average number of hydrogen bonds formed by the naphthol, the distribution of hydrogen bond distances and angles, and the average lifetime of these bonds. This information is crucial for understanding the solvation of the molecule and how its properties might be influenced by the solvent. For instance, studies on other systems have shown how hydrogen bonding can affect interfacial heat transfer and the self-assembly of polymers. nih.gov

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a link between the molecular structure and the observed spectra.

Frontier Molecular Orbital (FMO) Analysis and Intramolecular Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity and the interpretation of electronic spectra. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability.

For this compound, FMO analysis based on DFT calculations would reveal the spatial distribution of the HOMO and LUMO. The locations of these orbitals on the molecular framework can provide insights into the sites of electrophilic and nucleophilic attack. Furthermore, the nature of the electronic transitions predicted by TD-DFT can be understood by examining the overlap between the occupied and virtual orbitals involved. If the HOMO and LUMO are localized on different parts of the molecule, an electronic transition between them will have a significant degree of intramolecular charge transfer (ICT). In the case of this compound, the electron-donating nature of the hydroxyl and methoxy groups would likely lead to a HOMO that is delocalized over the naphthalene ring and these substituents, while the LUMO would be predominantly located on the aromatic core. An electronic excitation would then involve a transfer of electron density from the periphery towards the center of the molecule. This ICT character can have a significant impact on the photophysical properties of the molecule, such as its fluorescence and solvatochromism.

Table 3: Hypothetical Frontier Molecular Orbital Properties for this compound

| Property | Hypothetical Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are illustrative and would be derived from DFT calculations.

Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

Extensive research into the excited state intramolecular proton transfer (ESIPT) phenomenon of this compound did not yield specific theoretical or computational studies detailing this process for this particular compound. While the broader field of ESIPT is well-documented for various aromatic molecules, including other naphthalene derivatives, specific research findings, and corresponding data tables for this compound are not available in the public domain based on the conducted literature search.

The study of ESIPT typically involves the analysis of the photophysical properties of a molecule, where a proton is transferred from a donor to an acceptor group within the same molecule upon photoexcitation. This process often results in a large Stokes shift between the absorption and emission spectra, a characteristic feature of ESIPT-capable molecules. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are frequently employed to model the potential energy surfaces of the ground and excited states, elucidating the reaction pathway and the energetics of the proton transfer.

Although general principles of ESIPT are well-established, the specific electronic and structural dynamics of this compound in its excited state remain an uninvestigated area of research according to the available information. Therefore, detailed research findings and data tables concerning its ESIPT characteristics cannot be provided.

Advanced Analytical Methodologies for Characterization of Naphthalene Compounds

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of 3,6,8-Trimethoxynaphthalen-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. For this compound, both ¹H and ¹³C NMR are invaluable.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound, which is also known by its synonym 4,6,8-Trimethoxy-1-naphthol, was notably measured on a Varian EM 360 spectrometer. murdoch.edu.au A key diagnostic signal in the ¹H NMR spectrum is that of the hydroxyl proton (-OH), which appears as a singlet at a downfield chemical shift of δ 8.72. murdoch.edu.au This significant downfield shift is indicative of a strong intramolecular hydrogen bond between the hydroxyl group at the C-1 position and the adjacent methoxy (B1213986) group at the C-8 position. The integration of the signals in the spectrum corresponds to the number of protons in each environment, and the coupling patterns (singlets, doublets, triplets, etc.) reveal the connectivity of the protons within the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are influenced by their local electronic environment. For instance, the carbons of the naphthalene (B1677914) core will appear in the aromatic region of the spectrum, while the carbons of the three methoxy groups will be found in the upfield region. The carbon attached to the hydroxyl group (C-1) and the carbons bearing the methoxy groups (C-3, C-6, and C-8) will have characteristic chemical shifts.

A comprehensive analysis of both ¹H and ¹³C NMR data, often supplemented by two-dimensional NMR techniques like COSY and HSQC, allows for the complete assignment of all proton and carbon signals, confirming the substitution pattern of the naphthalene ring.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Molecular Weight Determination: The molecular ion peak ([M]⁺) in the mass spectrum of this compound will correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.

Fragmentation Analysis: Electron impact (EI) or other ionization methods cause the molecule to fragment in a predictable manner. The fragmentation pattern is a fingerprint of the molecule and can be used to confirm its structure. For aromatic compounds like naphthalenes, fragmentation often involves the loss of substituents or cleavage of the ring system. libretexts.org In the case of this compound, characteristic fragmentation would likely involve the loss of methyl groups (CH₃) from the methoxy substituents, as well as the loss of a CHO radical. The study of fragmentation pathways of related β-naphthol pigments has been conducted using liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry, providing insights into the typical cleavage patterns of such compounds. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling high-performance liquid chromatography with mass spectrometry allows for the separation of complex mixtures and the subsequent mass analysis of the individual components. This is particularly useful for identifying and quantifying this compound in a reaction mixture or a natural product extract. The high sensitivity of modern mass spectrometers enables the detection of even trace amounts of the compound.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Visible and fluorescence spectroscopy provide information about the electronic structure and photophysical properties of a molecule.

UV-Visible Spectroscopy: The UV-Visible spectrum of this compound is characterized by absorption bands corresponding to π-π* electronic transitions within the naphthalene aromatic system. The position and intensity of these absorption maxima (λmax) are influenced by the substituents on the naphthalene core. The hydroxyl and methoxy groups, being electron-donating, can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene. For example, the UV/vis electronic absorption spectra of naphthalene, 1-naphthol (B170400), and 2-naphthol (B1666908) in n-hexane show distinct absorption manifolds. researchgate.net The absorption spectrum of 1-naphthol, a related compound, shows an excitation peak at 290 nm. aatbio.com

Fluorescence Spectroscopy: Many naphthalene derivatives are fluorescent. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence, emitting light at a longer wavelength. The fluorescence emission spectrum, along with the fluorescence quantum yield and lifetime, provides further insights into the excited state properties of the molecule. For instance, 1-naphthol is a fluorescent compound with an emission peak at 339 nm. aatbio.com

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the purification and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for separating, identifying, and quantifying compounds in a mixture. For this compound, reversed-phase HPLC is a commonly employed technique.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The polarity of this compound, influenced by its hydroxyl and methoxy groups, will determine its retention time on the column.

Future Research Directions and Academic Prospects in Naphthalene Chemistry

Advancements in Synthetic Biology for Engineered Biosynthesis of Naphthalene (B1677914) Derivatives

The biosynthesis of complex natural products, including naphthalene derivatives, offers a powerful and sustainable alternative to traditional chemical synthesis. The microbial production of these compounds through engineered metabolic pathways is a rapidly advancing field.

A key area of future research lies in the engineered biosynthesis of polyketides, the precursors to many naphthalene derivatives. Polyketide synthases (PKSs) are enzymes that construct diverse carbon chains, which are then cyclized and modified to form the final products. nih.gov A significant breakthrough has been the identification of the biosynthetic gene cluster in Nocardia sp. CS682 responsible for producing a compound where 3,6,8-Trimethoxynaphthalen-1-ol is a key intermediate. nih.gov This cluster includes a type III PKS, 1,3,6,8-tetrahydroxynaphthalene (B103748) synthase (THNS), which synthesizes the core naphthalene scaffold. nih.gov

Future research will likely focus on:

Heterologous Expression and Pathway Reconstruction: The transfer of the entire biosynthetic gene cluster for this compound and its parent compounds into robust microbial hosts like E. coli or Saccharomyces cerevisiae. frontiersin.org This will enable the scalable and controlled production of these valuable molecules.

Enzyme Engineering: Modifying the key enzymes in the pathway, such as the PKS and the subsequent tailoring enzymes (e.g., methyltransferases and glycosyltransferases), to produce novel derivatives of this compound with altered or enhanced biological activities. nih.gov

Precursor Supply Enhancement: Metabolic engineering of the host organism to increase the intracellular pool of precursor molecules like malonyl-CoA, which is essential for efficient polyketide synthesis. frontiersin.org

| Enzyme | Function in Biosynthesis | Organism |

| 1,3,6,8-tetrahydroxynaphthalene synthase (THNS) | Catalyzes the formation of the naphthalene core from malonyl-CoA. | Nocardia sp. CS682 |

| O-methyltransferases | Add methyl groups to the naphthalene core. | Nocardia sp. CS682 |

| Glycosyltransferases | Attach sugar moieties to the naphthalene scaffold. | Nocardia sp. CS682 |

Integration of Computational Chemistry with High-Throughput Screening for Novel Compound Discovery

The discovery of novel bioactive compounds is being revolutionized by the synergy between computational chemistry and high-throughput screening (HTS). This integrated approach allows for the rapid and cost-effective identification of lead compounds with desired biological activities. nih.gov

For naphthalene derivatives like this compound, this strategy holds immense promise. The process typically involves:

Virtual Screening: Utilizing computational docking and molecular dynamics simulations to predict the binding affinity of a large library of virtual naphthalene derivatives against specific biological targets. nih.govnih.gov This can help in prioritizing compounds for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the structural features of naphthalene derivatives with their biological activity. scispace.com These models can then be used to predict the activity of new, unsynthesized compounds.

De Novo Drug Design: Employing algorithms to design entirely new naphthalene-based molecules with optimized binding characteristics for a particular target. nih.gov

A relevant example is the use of molecular dynamics and docking to study naphthalene 1,2-dioxygenase, an enzyme involved in the degradation of polycyclic aromatic hydrocarbons. nih.gov Theoretical studies helped in designing new enzyme mutants with enhanced capabilities, showcasing the power of computational approaches in understanding and engineering protein-ligand interactions. nih.gov

| Computational Technique | Application in Naphthalene Research |

| Molecular Docking | Predicting the binding mode and affinity of naphthalene derivatives to target proteins. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of naphthalene-protein complexes to assess stability. |

| QSAR | Establishing relationships between the chemical structure of naphthalenes and their biological activity. |

Development of Innovative Derivatization Strategies for Targeted Molecular Design

Chemical derivatization remains a cornerstone of medicinal chemistry, allowing for the fine-tuning of the pharmacological properties of a lead compound. For this compound, innovative derivatization strategies will be crucial for developing analogs with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on:

Regioselective Functionalization: Developing new synthetic methods to selectively modify specific positions on the naphthalene ring. researchgate.net This is critical for structure-activity relationship studies and for optimizing interactions with a biological target.

Bioisosteric Replacement: Replacing certain functional groups on the this compound scaffold with other groups that have similar physical or chemical properties but may lead to improved biological effects.

Click Chemistry: Utilizing highly efficient and specific "click" reactions to attach various molecular fragments to the naphthalene core, thereby rapidly generating a diverse library of derivatives for biological screening.

An example of targeted molecular design is the synthesis of naphthalene-1,4-dione analogues as potential anticancer agents. rsc.org By systematically modifying the naphthalene scaffold, researchers were able to identify compounds with improved potency and selectivity against cancer cells. rsc.org

Interdisciplinary Research Integrating Chemical Synthesis, Biosynthesis, and Computational Modeling

The future of naphthalene chemistry, and indeed drug discovery as a whole, lies in the seamless integration of multiple scientific disciplines. The combination of chemical synthesis, biosynthesis, and computational modeling creates a powerful feedback loop for the efficient discovery and development of novel compounds.

This interdisciplinary approach would involve:

Biosynthesis of Core Scaffolds: Using engineered microorganisms to produce the fundamental this compound scaffold.

Computational Design of Derivatives: Employing computational tools to design a library of virtual derivatives with predicted enhanced activity.

Targeted Chemical Synthesis: Chemically synthesizing the most promising derivatives identified through computational screening.

Biological Evaluation and Iteration: Testing the synthesized compounds in biological assays and using the results to refine the computational models and guide the next round of biosynthesis and chemical synthesis.

Recent advancements in synthetic chemistry, such as the development of novel methods for naphthalene synthesis via nitrogen-to-carbon transmutation of isoquinolines, provide powerful new tools for creating diverse naphthalene derivatives. nih.gov Combining these innovative synthetic routes with biosynthetic and computational approaches will undoubtedly accelerate the discovery of new and valuable naphthalene-based molecules. An organocatalytic approach for the synthesis of fluorescent naphthalene derivatives further highlights the potential for developing novel applications through interdisciplinary research. researchgate.net

| Discipline | Contribution to Naphthalene Research |

| Synthetic Biology | Provides a sustainable source of the core naphthalene scaffold. |

| Computational Chemistry | Guides the design of novel derivatives with improved properties. |

| Chemical Synthesis | Enables the targeted creation of promising new compounds. |

| Biological Screening | Validates the activity of new derivatives and informs further design iterations. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6,8-Trimethoxynaphthalen-1-ol, and how can regioselectivity be ensured during methoxylation?

- Methodological Answer : Synthesis typically involves multi-step functionalization of naphthalen-1-ol derivatives. For regioselective methoxylation, protect the hydroxyl group with a trimethylsilyl (TMS) ether , then use selective electrophilic substitution (e.g., Friedel-Crafts alkylation) with methoxy groups. Ortho/para-directing effects of substituents and steric hindrance influence regioselectivity. Validate intermediates via H-NMR to confirm substitution patterns .

Q. Which analytical techniques are most reliable for purity assessment and structural elucidation of this compound?

- Methodological Answer : Combine reversed-phase HPLC with UV detection (λ = 254 nm) for purity analysis. Structural confirmation requires H/C-NMR (to resolve methoxy proton environments at δ 3.8–4.0 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with computational spectral libraries (e.g., PubChem) to resolve ambiguities .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, fume hoods, and P2 respiratory protection to avoid inhalation of fine particulates. Store at 4°C in amber vials to prevent photodegradation. Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to minimize adsorption losses during synthesis .

Advanced Research Questions

Q. How do solvent polarity and pH influence the stability of this compound, and what degradation products are observed under acidic/basic conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 2–12) reveal demethylation under strongly acidic conditions (pH < 2), yielding 6,8-dihydroxynaphthalen-1-ol derivatives. In basic media (pH > 10), oxidative degradation generates quinone-like byproducts. Monitor degradation via LC-MS with a C18 column and gradient elution (methanol/water + 0.1% formic acid) .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. inactive results) across studies be resolved?

- Methodological Answer : Discrepancies may arise from differences in bacterial strains or assay conditions. Standardize testing using Clinical and Laboratory Standards Institute (CLSI) guidelines. Perform minimum inhibitory concentration (MIC) assays with positive controls (e.g., ciprofloxacin) and validate via time-kill kinetic studies .

Q. What strategies are effective for isolating and characterizing reactive metabolites of this compound in hepatic microsomal assays?

- Methodological Answer : Incubate the compound with rat liver microsomes and NADPH. Quench reactions with ice-cold acetonitrile, then extract metabolites using solid-phase extraction (Oasis HLB cartridges). Characterize phase I metabolites (e.g., hydroxylated or demethylated derivatives) via UPLC-QTOF-MS/MS with collision-induced dissociation (CID) .

Q. How does the compound’s logP (octanol-water partition coefficient) affect its bioavailability in in vivo models?

- Methodological Answer : Determine logP experimentally via shake-flask method (octanol/water partitioning) or predict via computational tools (e.g., XLogP3). Correlate logP > 3 with enhanced blood-brain barrier permeability in rodent models, but validate with pharmacokinetic studies (plasma AUC and tissue distribution) .

Data Contradiction and Validation

Q. If X-ray crystallography and DFT calculations yield conflicting molecular geometries, how should researchers prioritize interpretations?

- Methodological Answer : X-ray data reflect solid-state conformations, while DFT (B3LYP/6-31G*) models gas-phase geometry. Resolve conflicts by comparing with solution-state NMR (e.g., NOESY for intramolecular interactions). Use Cambridge Structural Database (CSD) entries of analogous naphthalenols as benchmarks .

Q. What orthogonal assays can confirm antioxidant activity claims when DPPH and ABTS assays produce inconsistent results?

- Methodological Answer : Supplement radical scavenging assays with ferric reducing antioxidant power (FRAP) and oxygen radical absorbance capacity (ORAC) assays. Validate via intracellular ROS detection in cell-based models (e.g., H2DCFDA staining in macrophages) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.